2-chloro-1-methyl-1H-benzimidazole

Beschreibung

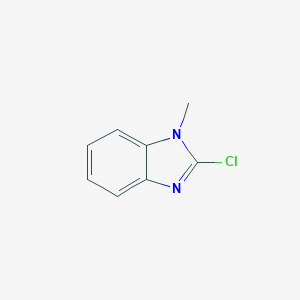

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZYKSFMGDWHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349811 | |

| Record name | 2-Chloro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-02-1 | |

| Record name | 2-Chloro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1-methyl-1H-benzimidazole

This technical guide provides a comprehensive overview of 2-chloro-1-methyl-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the biological significance of the benzimidazole scaffold, focusing on its well-documented antifungal activity and proposed mechanism of action.

Core Chemical Information

This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The core structure is modified with a chloro group at the 2-position and a methyl group at the 1-position of the imidazole ring.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4760-35-4 | [1][2][3] |

| Molecular Formula | C₉H₉ClN₂ | [2][3] |

| Molecular Weight | 180.63 g/mol | [2] |

| Melting Point | 94 °C | [3] |

| Boiling Point | 323.6 °C at 760 mmHg | [3] |

| Density | 1.25 g/cm³ | [3] |

| XLogP3 | 2.31 | [3] |

| PSA | 17.82 Ų | [3] |

| Flash Point | 149.5 °C | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the benzimidazole ring, followed by N-methylation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole (Precursor)

This protocol is adapted from established methods for synthesizing benzimidazole derivatives.[4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and chloroacetic acid (1.2-1.5 equivalents).

-

Solvent and Catalyst: Add 4N hydrochloric acid to the flask to serve as both a solvent and a catalyst.

-

Reaction Conditions: Stir the mixture at room temperature for 3-6 hours, then heat to reflux at 100-120 °C for an additional 3-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (0-10 °C) under vigorous stirring.

-

Neutralization and Isolation: Neutralize the mixture to a pH of 8-9 using a weak base, such as dilute ammonia solution. The resulting precipitate is collected by suction filtration.

-

Purification: Wash the crude product with water and dry. Further purification can be achieved by recrystallization from a suitable solvent like methanol to yield pure 2-chloromethyl-1H-benzimidazole.[4]

Step 2: N-Methylation to this compound

This protocol follows general procedures for the N-alkylation of benzimidazoles.

-

Reaction Setup: Dissolve 2-chloromethyl-1H-benzimidazole (1 equivalent) in an anhydrous solvent such as toluene or dimethylformamide (DMF) in a round-bottom flask.[7]

-

Base and Methylating Agent: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir. Then, add a methylating agent like dimethyl sulfate dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture, add water, and basify with ammonia if necessary.

-

Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ 7.20 - 7.70 | m | Aromatic protons (C4-H, C5-H, C6-H, C7-H) |

| ~ 4.90 | s | -CH₂Cl protons |

| ~ 3.80 | s | N-CH₃ protons |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| ~ 150 | C2 (imidazole ring) |

| ~ 110 - 143 | Aromatic carbons (C4, C5, C6, C7, C3a, C7a) |

| ~ 42 | -CH₂Cl carbon |

| ~ 30 | N-CH₃ carbon |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Key Peaks / Fragments (m/z) | Interpretation |

| IR (cm⁻¹) | ~ 3050 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch (CH₃, CH₂) | |

| ~ 1620 | C=N stretch | |

| ~ 1450 | Aromatic C=C stretch | |

| ~ 750 | C-Cl stretch | |

| MS (EI) | 180/182 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl/³⁷Cl) |

| 145 | [M - Cl]⁺ | |

| 131 | [M - CH₂Cl]⁺ |

Biological Activity and Mechanism of Action

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[12][13][14]

Antifungal Activity

A significant body of research points to the potent antifungal activity of benzimidazole derivatives.[15][16] Many commercially available antifungal agents are based on this heterocyclic system. The primary mechanism of action for many antifungal azoles and benzimidazoles is the inhibition of ergosterol biosynthesis.[17][18]

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to fungal growth inhibition or cell death. The key enzyme in the ergosterol pathway targeted by these compounds is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[17][18] The nitrogen atom in the imidazole ring of the benzimidazole derivative coordinates to the heme iron atom in the active site of CYP51, inhibiting its function and halting the ergosterol production line.[17]

Caption: Proposed antifungal mechanism via inhibition of ergosterol biosynthesis.

Experimental Protocol: Antifungal Susceptibility Testing

The mycelium growth rate method is a common in vitro assay to determine the antifungal efficacy of a compound.[19][20]

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with various concentrations of this compound. A control plate with no compound should also be prepared.

-

Inoculation: Place a small plug (e.g., 4-5 mm diameter) of actively growing mycelium from a pure fungal culture onto the center of each agar plate.[20]

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C).

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) for several days.[19][20]

-

Analysis: Calculate the growth rate and determine the concentration of the compound that causes a 50% inhibition of growth (EC₅₀). This provides a quantitative measure of the compound's antifungal potency.

Drug Development Workflow

The discovery and development of novel benzimidazole-based therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for benzimidazole-based drug discovery.

This logical flow illustrates the iterative process of designing, synthesizing, and testing new chemical entities. Promising "hits" from initial screens undergo structure-activity relationship (SAR) studies and mechanism of action elucidation to guide the optimization process toward preclinical candidates.

Conclusion

This compound serves as a valuable scaffold and intermediate in the field of medicinal chemistry. Its synthesis is straightforward, and its structure is amenable to further modification to explore a wide chemical space. The well-established biological activities of the benzimidazole class, particularly their antifungal properties via ergosterol biosynthesis inhibition, make this and related compounds compelling subjects for ongoing research and development in the search for new therapeutic agents. This guide provides the foundational technical information required for scientists and researchers to engage with this promising chemical entity.

References

- 1. 2-(CHLOROMETHYL)-1-METHYL-1H-BENZIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4760-35-4 CAS MSDS (2-(Chloromethyl)-1-methyl-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. isca.me [isca.me]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-chloro-1-methyl-1H-benzimidazole (CAS: 4760-35-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-methyl-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Emphasis is placed on its pivotal role as a chemical intermediate in the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial drug discovery. Due to its function as a synthetic precursor, this guide also presents a logical workflow for its application in the synthesis of biologically active molecules. Safety and handling precautions for this compound are also outlined.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its core structure, a fusion of benzene and imidazole rings, is a prevalent motif in many pharmacologically active molecules. The presence of a reactive chlorine atom at the 2-position and a methyl group on one of the nitrogen atoms makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4760-35-4 | N/A |

| Molecular Formula | C₉H₉ClN₂ | N/A |

| Molecular Weight | 180.63 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not consistently reported; experimental determination recommended. | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and chloroform. | [1] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 - 7.80 | m | 1H | Ar-H |

| ~ 7.20 - 7.40 | m | 3H | Ar-H |

| ~ 4.80 | s | 2H | -CH₂Cl |

| ~ 3.80 | s | 3H | N-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 151 | C=N (C2) |

| ~ 142 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 124 | Ar-CH |

| ~ 123 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 110 | Ar-CH |

| ~ 45 | -CH₂Cl |

| ~ 31 | N-CH₃ |

Table 4: Expected Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Expected Features |

| **IR (KBr, cm⁻¹) ** | ~ 3100-3000 (Ar C-H stretch), ~ 2950 (Aliphatic C-H stretch), ~ 1620 (C=N stretch), ~ 1450 (Ar C=C stretch), ~ 750 (C-Cl stretch) |

| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z 180 and a characteristic isotopic peak (M+2) at m/z 182 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. |

Synthesis and Experimental Protocols

This compound is typically synthesized in a two-step process starting from o-phenylenediamine. The first step involves the formation of the benzimidazole ring, and the second step is the N-methylation.

Synthesis of 2-chloromethyl-1H-benzimidazole

This procedure involves the condensation of o-phenylenediamine with chloroacetic acid.[5]

Experimental Protocol:

-

In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).

-

Add 4M hydrochloric acid to serve as both a catalyst and a solvent.

-

Stir the mixture at room temperature for 3-6 hours.

-

Heat the reaction mixture to reflux at 100-120 °C for 3-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water (0-10 °C) under vigorous stirring.

-

Neutralize the mixture to a pH of 8-9 with a dilute ammonia solution to precipitate the product.

-

Collect the precipitate by suction filtration, wash it with water, and dry it to obtain 2-chloromethyl-1H-benzimidazole.

Synthesis of this compound

This step involves the N-alkylation of the previously synthesized 2-chloromethyl-1H-benzimidazole.[6]

Experimental Protocol:

-

Dissolve 2-chloromethyl-1H-benzimidazole (1 molar equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 molar equivalents), to the solution and stir for a short period.

-

Add the methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 molar equivalents), dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Development

Extensive research has demonstrated that this compound is not typically the final active pharmaceutical ingredient (API). Instead, its value lies in its utility as a versatile scaffold for the synthesis of a diverse library of benzimidazole derivatives. The chloromethyl group at the 2-position is a key reactive handle that allows for nucleophilic substitution reactions with various amines, thiols, and alcohols, leading to a wide array of functionalized molecules with potential therapeutic applications.[1][7]

Derivatives synthesized from this core have shown significant promise as antifungal and antimicrobial agents.[8] The general workflow for utilizing this compound in a drug discovery program is illustrated below.

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related compounds, such as 2-chloromethyl-1H-benzimidazole, provide guidance on its potential hazards.[9] It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Table 5: GHS Hazard Information for Structurally Similar Benzimidazoles

| Hazard | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound (CAS: 4760-35-4) is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its chloromethyl group make it an ideal starting material for the creation of large libraries of benzimidazole derivatives. While the compound itself is not noted for direct biological activity, the therapeutic potential of the molecules derived from it, particularly as antifungal and antimicrobial agents, is well-documented. This guide provides the essential technical information for researchers and scientists to effectively and safely utilize this important building block in their synthetic and medicinal chemistry endeavors.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | 94937-86-7 | Benchchem [benchchem.com]

- 9. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis pathway for 2-chloro-1-methyl-1H-benzimidazole

An In-depth Technical Guide on the Synthesis of 2-chloro-1-methyl-1H-benzimidazole

This guide provides a comprehensive overview of the primary , a key intermediate in pharmaceutical and materials science research. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The most established and reliable method for synthesizing this compound is a two-step process. This pathway begins with the synthesis of the precursor N-methyl-o-phenylenediamine, followed by a cyclization reaction to form a benzimidazolone intermediate, which is subsequently chlorinated to yield the final product.

-

Step 1: Cyclization. N-methyl-o-phenylenediamine is reacted with a carbonylating agent, such as urea or 1,1'-carbonyldiimidazole (CDI), to form the cyclic intermediate, 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

-

Step 2: Chlorination. The intermediate is then treated with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the carbonyl oxygen with a chlorine atom, affording this compound.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each step of the synthesis. Yields and conditions are based on established procedures for analogous compounds.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| 1 | N-methyl-o-phenylenediamine, Urea | (Neat, no solvent) | 135 - 180 | 2 - 4 | ~90 | [1][2] |

| 1 | N-methyl-o-phenylenediamine, CDI | Tetrahydrofuran (THF) | Room Temp. | 18 | ~85 | [3] |

| 2 | 1-methyl-1,3-dihydro-2H-benzimidazol-2-one | Phosphorus Oxychloride (POCl₃) | 70 - 110 (Reflux) | 4 - 6 | ~80-90 | [3][4] |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Synthesis of Starting Material: N-methyl-o-phenylenediamine

The starting material, N-methyl-o-phenylenediamine, can be synthesized via the reduction of N-methyl-o-nitroaniline.

-

Method: Catalytic hydrogenation using H₂ gas over a Palladium on carbon (Pd/C) catalyst or chemical reduction with hydrazine hydrate and a nickel catalyst are effective methods.[5][6] The resulting diamine can be purified by conversion to its dihydrochloride salt.[5][7]

Step 1: Synthesis of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (Intermediate)

This protocol is adapted from the well-established reaction of o-phenylenediamines with urea.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine N-methyl-o-phenylenediamine (1.0 eq) and urea (1.1 to 1.3 eq).

-

Heating: Heat the mixture under a nitrogen atmosphere to 135-180 °C. The reaction is typically performed neat (without solvent).

-

Reaction Progress: The reaction mixture will melt and then gradually solidify as the product forms. The reaction is typically complete within 2-4 hours. Ammonia gas will be evolved during the reaction.

-

Work-up: Allow the flask to cool to room temperature. The solid crude product can be triturated with water to remove any unreacted urea and other water-soluble impurities.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield pure 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of this compound (Final Product)

This procedure is based on the standard chlorination of benzimidazolones and related heterocyclic ketones using phosphorus oxychloride.[3][4]

-

Reaction Setup: In a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat in POCl₃ or with an inert high-boiling solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Neutralization: Slowly neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: General experimental workflow for the two-step synthesis.

References

- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]

- 3. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]

- 6. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 7. Buy N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 [smolecule.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 2-chloro-1-methyl-1H-benzimidazole. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on the closely related isomer, 2-(chloromethyl)-1H-benzimidazole, for comparative purposes, with clear distinctions made between the two. Furthermore, generalized experimental protocols for the determination of key physicochemical properties are outlined to assist researchers in their own characterization efforts.

Core Physical Properties of this compound

Currently, there is limited experimentally determined data available in the public domain for this compound. The available data is summarized in the table below.

| Physical Property | Value | Source |

| CAS Number | 1849-02-1 | [1] |

| Molecular Formula | C8H7ClN2 | [] |

| Molecular Weight | 166.61 g/mol | [] |

| Melting Point | 117-117.5 °C | [3] |

Note: Further experimental validation of other physical properties such as boiling point, solubility, and pKa is required for a comprehensive profile of this compound.

Comparative Data: Physical and Spectral Properties of 2-(Chloromethyl)-1H-benzimidazole

Disclaimer: The following data is for the isomeric compound 2-(chloromethyl)-1H-benzimidazole (CAS Number: 4857-04-9) and is provided for informational and comparative purposes only. These values are not interchangeable with those of this compound.

| Property | Value |

| Molecular Formula | C8H7ClN2 |

| Molecular Weight | 166.61 g/mol [4] |

| Melting Point | 152-154 °C[5] |

| Solubility | Soluble in ethanol, methanol, acetone, dichloromethane, DMSO.[3] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, C4H & C7H), 7.22-7.11 (m, 2H, C5H & C6H), 4.91 (s, 2H, CH2) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 |

| IR (KBr) | 3211 (NH) cm⁻¹ |

| Mass Spectrum (m/z) | 168 (M+2, 10%), 166 (M+, 30%), 131 (100), 104 (14), 77 (18), 63 (19) |

Experimental Protocols for Physicochemical Property Determination

The following sections outline generalized experimental methodologies for determining the key physical properties of benzimidazole derivatives.

The melting point of a solid crystalline compound can be determined using the capillary method. A small, finely ground sample is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. For pure substances, this range is typically narrow.

For liquid compounds, the boiling point can be determined by distillation or the Thiele tube method. In the distillation method, the liquid is heated in a flask connected to a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is the boiling point. The Thiele tube method is a micro-method that involves heating a small sample in a tube with an inverted capillary. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

The solubility of a compound in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

The acid dissociation constant (pKa) of a compound can be determined by potentiometric titration or UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve. In the spectrophotometric method, the UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structure elucidation. A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the solid sample can be analyzed as a KBr pellet or a Nujol mull. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak confirms the molecular weight of the compound.

General Experimental Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzimidazole derivative.

References

Spectroscopic Data of 2-chloro-1-methyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-chloro-1-methyl-1H-benzimidazole. Due to the limited availability of comprehensive experimental data for this specific molecule in publicly accessible literature, this document also includes spectroscopic information for closely related analogs and general experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This information can serve as a valuable reference for researchers working with similar benzimidazole derivatives.

Spectroscopic Data Summary

Analog Compound Data

To aid in the characterization of this compound, spectroscopic data for the following related compounds are presented below:

Table 1: ¹H and ¹³C NMR Data for 1-Methyl-1H-benzo[d]imidazole

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |

| ¹H NMR | ||

| C2-H | 7.82 | s |

| C4-H | 7.80 | d |

| C7-H | 7.36 | d |

| C5-H & C6-H | 7.31-7.28 | m |

| N-CH₃ | 3.68 | s |

| ¹³C NMR | ||

| C2 | 143.81 | |

| C7a | 143.52 | |

| C3a | 134.58 | |

| C5 | 123.20 | |

| C6 | 122.02 | |

| C4 | 121.55 | |

| C7 | 112.65 | |

| N-CH₃ | 30.96 | |

| Solvent: DMSO-d₆ |

Table 2: Mass Spectrometry Data for 1-Methyl-1H-benzo[d]imidazole

| m/z | Relative Intensity | Assignment |

| 132 | 100% | [M]⁺ |

| 131 | 55% | [M-H]⁺ |

| 104 | 35% | |

| 90 | 9% | |

| 78 | 29% | |

| 63 | 46% |

Table 3: IR Data for 1-Methyl-1H-benzo[d]imidazole

| Wavenumber (cm⁻¹) | Assignment |

| 3152 | N-H stretch (from potential tautomer or impurity) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for benzimidazole derivatives. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation [1]

-

Accurately weigh 5-25 mg of the benzimidazole sample into a clean, dry vial.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazole derivatives as it can help in observing the N-H proton if tautomerism is possible.[1]

-

Transfer the solution into a 5 mm NMR tube.[1]

-

If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[1]

¹H NMR Acquisition

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional proton spectrum. Typical spectral widths for aromatic compounds are 0-15 ppm.

-

For structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C spectrum. A typical spectral width for organic molecules is 0-220 ppm.

-

Due to the lower natural abundance of ¹³C, a higher number of scans is usually required to achieve a good signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) [2][3][4][5]

-

Introduce a small amount of the solid or a solution of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionize the sample using a standard electron energy of 70 eV.[6]

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The fragmentation pattern can provide valuable information about the structure of the molecule. For N-methylated benzimidazoles, fragmentation may involve the loss of the methyl group or cleavage of the benzimidazole ring system.[6]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR) [7][8]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

-

Record a background spectrum of the empty ATR crystal.[9]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. Researchers are encouraged to consult specialized literature and databases as more information becomes available.

References

The Unseen Reactivity and Assumed Stability of 2-Chloro-1-methyl-1H-benzimidazole: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Reactivity and Stability of a Promising Heterocyclic Scaffold

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-chloro-1-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct and extensive literature on this specific molecule is limited, this document extrapolates from established principles and data on closely related benzimidazole analogs to present a predictive yet thorough analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the benzimidazole scaffold in their work.

Core Chemical Properties and Synthesis

This compound belongs to the benzimidazole family, a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The presence of a chlorine atom at the electron-deficient C2 position, coupled with the N1-methyl group, defines its unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis:

A definitive, optimized protocol for the synthesis of this compound is not extensively documented. However, a plausible and commonly employed synthetic strategy involves a two-step process: the methylation of a 2-chlorobenzimidazole precursor or the chlorination of a 1-methyl-1H-benzimidazole-2(3H)-one. A representative protocol, adapted from general procedures for benzimidazole synthesis and modification, is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-methyl-1H-benzimidazol-2(3H)-one

A detailed experimental protocol for this precursor is not available in the searched literature. A general approach would involve the reaction of N-methyl-o-phenylenediamine with urea or a similar carbonyl source.

Step 2: Chlorination of 1-methyl-1H-benzimidazol-2(3H)-one

-

To a solution of 1-methyl-1H-benzimidazol-2(3H)-one (1 equivalent) in an appropriate solvent such as toluene or chloroform, add phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

The reaction mixture is heated to reflux (typically 80-110 °C) for a period of 2-6 hours.

-

Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring onto crushed ice with vigorous stirring.

-

The aqueous solution is then neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, to a pH of 7-8.

-

The resulting precipitate (the crude product) is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent. The electron-deficient nature of the C2 position in the benzimidazole ring enhances the susceptibility of the chlorine atom to nucleophilic substitution and facilitates palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction is fundamental to the derivatization of the benzimidazole core. Common nucleophiles include amines, thiols, and alkoxides.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

-

The reaction mixture is stirred at an elevated temperature (ranging from 60 °C to 120 °C) for 4-24 hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Nucleophile | Reagents and Conditions | Product Type | Representative Yield (%) |

| Primary/Secondary Amine | K₂CO₃, DMF, 80-100 °C | 2-Amino-1-methyl-1H-benzimidazole | 70-90 |

| Thiol | NaH, THF, RT to 60 °C | 2-Thioether-1-methyl-1H-benzimidazole | 75-95 |

| Alcohol (as alkoxide) | NaH, THF, RT to reflux | 2-Alkoxy-1-methyl-1H-benzimidazole | 60-85 |

Table 1: Representative Nucleophilic Substitution Reactions and Expected Yields for this compound (Yields are extrapolated from reactions with analogous 2-chlorobenzimidazoles).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are pivotal for the formation of C-C, C-N, and C-O bonds, respectively. While 2-chlorobenzimidazoles are generally less reactive than their 2-bromo counterparts, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[2]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 of the benzimidazole and a carbon atom of an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1 equivalent), an arylboronic acid (1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a solvent system like dioxane/water or toluene/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 6-24 hours.

-

After completion, the reaction is worked up by partitioning between water and an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Representative Yield (%) |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-1-methyl-1H-benzimidazole | 60-85 |

| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-Phenyl-1-methyl-1H-benzimidazole | 70-90 |

Table 2: Representative Suzuki-Miyaura Coupling Reactions and Expected Yields (Yields are extrapolated from reactions with analogous 2-halobenzimidazoles).[1][2]

This reaction forms a C-N bond between the benzimidazole C2 position and an amine.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents).

-

Anhydrous toluene or dioxane is added, and the vessel is sealed and heated to 80-120 °C for 12-24 hours.

-

The reaction is then cooled, diluted with an organic solvent, filtered through celite, and the filtrate is concentrated.

-

Purification is performed by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Product Type | Representative Yield (%) |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-(Phenylamino)-1-methyl-1H-benzimidazole | 65-88 |

| Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 2-Morpholino-1-methyl-1H-benzimidazole | 70-92 |

Table 3: Representative Buchwald-Hartwig Amination Reactions and Expected Yields (Yields are extrapolated from reactions with analogous 2-chlorobenzimidazoles).[2]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses.

Hydrolytic Stability

Benzimidazole derivatives can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. The C2-Cl bond in this compound is expected to be relatively stable under neutral conditions but may undergo hydrolysis to the corresponding 1-methyl-1H-benzimidazol-2(3H)-one upon prolonged exposure to strong acids or bases at elevated temperatures.

Thermal Stability

Based on studies of similar benzimidazole compounds, this compound is expected to be stable in solid form and when exposed to temperatures up to 50 °C.[3] At higher temperatures, degradation may occur, though specific pathways have not been elucidated for this compound.

Photostability

Many benzimidazole derivatives exhibit photosensitivity, especially in solution.[3] It is recommended to store solutions of this compound protected from light to prevent potential photodegradation. In its solid form, it is likely to be more stable.[3]

| Condition | Expected Stability | Potential Degradation Product |

| Neutral pH, Room Temp | High | - |

| Acidic (e.g., 1M HCl, 60°C) | Moderate | 1-methyl-1H-benzimidazol-2(3H)-one |

| Basic (e.g., 1M NaOH, 60°C) | Moderate | 1-methyl-1H-benzimidazol-2(3H)-one |

| Thermal (Solid, up to 50°C) | High | - |

| Photolytic (in Solution) | Low to Moderate | Various uncharacterized photoproducts |

Table 4: Predicted Stability of this compound under Various Conditions.

Role in Drug Development and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets. A common mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. While the specific biological activity and signaling pathway engagement of this compound are not yet defined, its structural similarity to known tubulin inhibitors makes this a probable area of interest.

Visualized Workflows and Pathways

Synthesis and Reactivity Workflow

Caption: Synthetic and reactivity workflow for this compound.

Potential Biological Signaling Pathway

Caption: A potential mechanism of action via tubulin polymerization inhibition.

Conclusion

This compound represents a versatile and valuable building block in medicinal chemistry. Its reactivity at the C2 position allows for extensive functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, paving the way for the synthesis of diverse compound libraries. While its stability profile appears adequate for synthetic applications, care should be taken to avoid prolonged exposure to harsh conditions and light, particularly in solution. Further research into the specific biological targets and signaling pathways of its derivatives will undoubtedly unlock new therapeutic opportunities.

References

An In-depth Technical Guide to 2-(Chloromethyl)-1H-benzimidazole: A Key Starting Material for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-benzimidazole, a pivotal starting material in the synthesis of a wide array of biologically active compounds. This document details its synthesis, physicochemical properties, and its versatile applications in medicinal chemistry, with a focus on the development of novel therapeutic agents. The information is presented to support researchers and scientists in the fields of drug discovery and development.

Physicochemical Properties

2-(Chloromethyl)-1H-benzimidazole is a stable, solid organic compound. Its core structure, featuring a benzimidazole ring with a reactive chloromethyl group at the 2-position, makes it an excellent scaffold for chemical modification. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| Melting Point | 146-148 °C (decomposes) | |

| Appearance | Beige to dark yellow powder | |

| CAS Number | 4857-04-9 | |

| pKa | 4.81±0.10 (Predicted for the 1-methyl derivative) | [2] |

| Density | 1.25±0.1 g/cm³ (Predicted for the 1-methyl derivative) | [2] |

| Boiling Point | 323.6±25.0 °C (Predicted for the 1-methyl derivative) | [2] |

Synthesis of 2-(Chloromethyl)-1H-benzimidazole

The synthesis of 2-(chloromethyl)-1H-benzimidazole is most commonly achieved through the Phillips-Ladenburg condensation reaction, which involves the reaction of o-phenylenediamine with chloroacetic acid. Both conventional heating and microwave-assisted methods have been reported, with the latter offering significant advantages in terms of reaction time and yield.[3]

Experimental Protocols

This method involves the reflux of o-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid.

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

5 N Hydrochloric acid

-

Ammonia solution

-

Petroleum ether

-

Acetone

Procedure:

-

A mixture of o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol) is taken in a round-bottom flask containing 60 mL of 5 N HCl.[4]

-

The mixture is refluxed in an oil bath for 8 hours.[4]

-

After cooling to room temperature, the reaction mixture is neutralized with an ammonia solution until a neutral pH is achieved.[4]

-

The resulting yellow precipitate is collected by filtration and washed with water.[4]

-

The crude product is purified by column chromatography on silica gel using a petroleum ether:acetone (3:1) mixture as the eluent to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid.[4]

Yield: 79.2%[4]

This protocol offers a more rapid and efficient synthesis compared to the conventional method.

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

5 N Hydrochloric acid

-

Ammonium hydroxide or dilute NaOH

Procedure:

-

In a 250 mL beaker, mix 3.75 g of chloroacetic acid and 3.75 g of o-phenylenediamine with 10 mL of 5 N HCl.[5]

-

Cover the beaker with a petri dish and place it in a microwave oven at a medium-low power level for 2-3 minutes.[5]

-

Carefully remove the beaker from the microwave and allow it to cool to room temperature, then place it in an ice bath to cool to about 5°C.[5]

-

Neutralize the reaction mixture with aqueous ammonium hydroxide or dilute NaOH.[5]

-

Filter the resulting precipitate, wash with water to remove any traces of hydrochloric acid, and dry. The product can be recrystallized from a benzene:hexane mixture.[5]

The use of microwave irradiation significantly reduces the reaction time and can lead to improved yields.[3]

Utility as a Key Starting Material

The reactivity of the chloromethyl group makes 2-(chloromethyl)-1H-benzimidazole a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities. The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a variety of substituents at the 2-position of the benzimidazole ring.

Synthesis of 2-Substituted Benzimidazole Derivatives

The following diagram illustrates the general workflow for the synthesis of various 2-substituted benzimidazole derivatives from 2-(chloromethyl)-1H-benzimidazole.

Experimental Protocol: Synthesis of N-[(1H-benzimidazol-2-yl)methyl]aniline Derivatives

This protocol describes the synthesis of N-substituted aminomethyl benzimidazoles.

Materials:

-

2-(Chloromethyl)-1H-benzimidazole

-

Substituted aromatic amine

-

Potassium iodide (KI)

-

Ethanol

-

Potassium hydroxide (KOH)

Procedure:

-

A mixture of 2-(chloromethyl)-1H-benzimidazole (10 mmol), the desired substituted aromatic amine (10 mmol), and KI (10 mmol) in 50 mL of ethanol is heated under reflux for 6 hours.[6]

-

After 6 hours, a solution of KOH (10 mmol in 5 mL of water) is added, and the mixture is stirred continuously for an additional 2 hours.[6]

-

The reaction mixture is then cooled to room temperature and poured into crushed ice water.[6]

-

The precipitated solid product is collected by filtration and recrystallized from ethanol.[6]

Biological Activities of 2-(Chloromethyl)-1H-benzimidazole Derivatives

Derivatives of 2-(chloromethyl)-1H-benzimidazole have been extensively investigated for a range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[5]

Antifungal Activity

Numerous studies have demonstrated the potent antifungal activity of 2-(chloromethyl)-1H-benzimidazole derivatives against a variety of fungal strains, including important plant pathogens.

The following diagram illustrates the workflow for evaluating the antifungal activity of synthesized compounds.

A summary of the antifungal activity of selected derivatives against various phytopathogenic fungi is presented in the table below.

| Compound | Cytospora sp. IC₅₀ (µg/mL) | Colletotrichum gloeosporioides IC₅₀ (µg/mL) | Botrytis cinerea IC₅₀ (µg/mL) | Alternaria solani IC₅₀ (µg/mL) | Fusarium solani IC₅₀ (µg/mL) | Reference |

| 4m | - | 20.76 | - | 27.58 | 18.60 | [7][8] |

| 5b | 30.97 | 11.38 | 57.71 | - | 40.15 | [7][8] |

| 7f | - | - | 13.36 | - | - | [7][8] |

| Hymexazol (Control) | - | - | 8.92 | - | - | [7][8] |

Structure-activity relationship (SAR) studies have indicated that the introduction of a chlorine atom at the para-position of a benzene ring substituent and the presence of a sulfonyl group can enhance antifungal activity.[7][8]

Antibacterial Activity

Derivatives of 2-(chloromethyl)-1H-benzimidazole have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

The table below summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various bacterial strains.

| Compound | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 2d | 6.2 | 6.2 | 6.2 | 3.1 | [9] |

| 2e | 6.2 | 6.2 | 6.2 | 3.1 | [9] |

| 3a | 6.2 | 6.2 | 6.2 | 3.1 | [9] |

| 3b | 6.2 | 6.2 | 6.2 | 3.1 | [9] |

| 3c | 6.2 | 6.2 | 6.2 | 3.1 | [9] |

| 3d | 3.1 | 3.1 | 3.1 | 3.1 | [9] |

| 3e | 3.1 | 3.1 | 3.1 | 3.1 | [9] |

| 4d | 6.2 | 6.2 | 6.2 | 3.1 | [9] |

| 4e | 6.2 | 6.2 | 6.2 | 3.1 | [9] |

| Ciprofloxacin (Control) | - | - | - | - | [9] |

Conclusion

2-(Chloromethyl)-1H-benzimidazole is a highly valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group allow for the generation of large libraries of derivatives. The demonstrated broad-spectrum antifungal and antibacterial activities of these derivatives underscore the potential of the benzimidazole scaffold in the development of new therapeutic agents. This guide provides a solid foundation for researchers to explore the synthesis and application of 2-(chloromethyl)-1H-benzimidazole in their drug discovery and development endeavors. Further research into the mechanism of action of these compounds is warranted to fully exploit their therapeutic potential.[5]

References

- 1. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4760-35-4 CAS MSDS (2-(Chloromethyl)-1-methyl-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-1-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-methyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct research on this specific molecule, this document synthesizes information on its synthesis via the N-methylation of 2-chlorobenzimidazole and explores the biological activities of its closely related isomer, 2-chloromethyl-1H-benzimidazole, and other benzimidazole derivatives as a proxy for its potential therapeutic applications. The guide details relevant experimental protocols, presents quantitative biological data, and illustrates key chemical and biological pathways using DOT language diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the known aspects of related compounds and the significant research gaps concerning this compound.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole ring system allows for extensive functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.

This guide focuses on a specific derivative, this compound. While direct studies on this compound are limited, its structural features suggest potential as a valuable intermediate in organic synthesis and as a candidate for biological evaluation. The presence of a chlorine atom at the 2-position and a methyl group at the 1-position significantly influences its electronic and steric properties, which are critical determinants of its reactivity and biological activity. This document provides a detailed account of its synthesis and, by extension, explores the known biological landscape of closely related benzimidazole derivatives to infer its potential pharmacological profile.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 2-chlorobenzimidazole, followed by its N-methylation.

Synthesis of 2-Chlorobenzimidazole

A common method for the synthesis of 2-chlorobenzimidazole involves the reaction of benzimidazol-2-one with a chlorinating agent, such as phosphoryl chloride (POCl₃), often in the presence of a catalyst like phenol.

Experimental Protocol:

-

Materials: Benzimidazol-2-one, Phosphoryl chloride (POCl₃), Phenol.

-

Procedure: A mixture of benzimidazol-2-one and a catalytic amount of phenol is heated with an excess of phosphoryl chloride. The reaction is typically carried out at reflux temperatures (100-110°C) for several hours. After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully quenched with ice-cold water or a basic solution to precipitate the crude 2-chlorobenzimidazole. The product can be further purified by recrystallization from a suitable solvent like ethanol.

N-methylation of 2-Chlorobenzimidazole

The final step to obtain this compound is the alkylation of the nitrogen atom of the imidazole ring. This can be achieved using various methylating agents.[1]

Experimental Protocol:

-

Materials: 2-Chlorobenzimidazole, Dimethyl sulfate (DMS) or Methyl iodide (MeI), a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or aqueous sodium hydroxide (NaOH)), and a suitable solvent (e.g., tetrahydrofuran (THF), acetone, or a biphasic system).[1]

-

Procedure using Dimethyl Sulfate and NaOH: To a solution of 2-chlorobenzimidazole in a suitable solvent, an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate at room temperature. The reaction mixture is stirred for a couple of hours. The product, 1-methyl-2-chlorobenzimidazole, can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product.[1]

-

Procedure using Methyl Iodide and K₂CO₃: 2-chlorobenzimidazole is dissolved in a solvent like acetone, and potassium carbonate is added as a base. Methyl iodide is then added, and the mixture is stirred at room temperature for a few hours. After the reaction, the inorganic salts are filtered off, and the solvent is evaporated to give the desired product.[1]

Synthesis Workflow Diagram:

Caption: Synthesis of this compound.

Chemical Properties and Spectroscopic Data

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.2-7.8 ppm. A singlet for the N-methyl group (3H) around δ 3.7-3.9 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-145 ppm. The C2 carbon bearing the chlorine atom would appear around δ 148-152 ppm. The N-methyl carbon would be in the range of δ 30-35 ppm. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 due to the ³⁷Cl isotope. |

| Infrared (IR) | Characteristic peaks for C=N stretching around 1620-1650 cm⁻¹, C-Cl stretching around 700-800 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹. |

Biological Activities and Potential Applications

Direct biological studies on this compound are scarce in the current literature. However, the biological activities of its isomer, 2-chloromethyl-1H-benzimidazole, and other benzimidazole derivatives have been extensively studied, providing insights into its potential pharmacological profile. Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities.[2][3]

Antifungal Activity

Numerous studies have highlighted the potent antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against a range of phytopathogenic fungi.[4][5][6] The mechanism of action for many antifungal benzimidazoles involves the inhibition of tubulin polymerization, a critical process for fungal cell division and growth.[7][8][9]

Quantitative Data on Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives:

| Compound | Fungal Strain | IC₅₀ (µg/mL) | Reference |

| 4m | Colletotrichum gloeosporioides | 20.76 | [4][5] |

| Alternaria solani | 27.58 | [4][5] | |

| Fusarium solani | 18.60 | [4][5] | |

| 7f | Botrytis cinerea | 13.36 | [4][5] |

| 5b | Cytospora sp. | 30.97 | [4][5] |

| Colletotrichum gloeosporioides | 11.38 | [4][5] | |

| Botrytis cinerea | 57.71 | [4][5] | |

| Fusarium solani | 40.15 | [4][5] |

Antimicrobial Activity

Benzimidazole derivatives have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] Some derivatives have shown potent activity with low Minimum Inhibitory Concentration (MIC) values.[3]

Quantitative Data on Antibacterial Activity of 2-Chloromethyl-1H-benzimidazole Derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| VMKP 8 | Candida albicans | 12.5 | [3] |

| 3d and 3e | Gram-positive and Gram-negative strains | 3.1 | [3] |

Other Potential Applications

The benzimidazole scaffold is associated with a wide range of other pharmacological activities, including:

-

Anticancer: Many benzimidazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

-

Antiviral: Certain benzimidazole derivatives have shown efficacy against various viruses.[11]

-

Anti-inflammatory and Analgesic: These activities have also been reported for some benzimidazole compounds.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

A well-established mechanism of action for many biologically active benzimidazoles is the inhibition of microtubule formation through binding to β-tubulin. This disruption of the cytoskeleton interferes with essential cellular processes like mitosis, intracellular transport, and maintenance of cell shape.

Proposed Signaling Pathway for Antifungal/Anticancer Activity:

Caption: Proposed mechanism via tubulin polymerization inhibition.

Conclusion and Future Directions

This compound represents a synthetically accessible yet understudied member of the pharmacologically significant benzimidazole family. While this guide provides a clear pathway for its synthesis, the lack of direct biological data necessitates a reliance on the profiles of its isomers and other derivatives. The potent antifungal and antimicrobial activities observed for closely related compounds suggest that this compound is a promising candidate for future investigation.

Future research should focus on:

-

The development and optimization of a high-yield synthesis protocol for this compound.

-

Comprehensive spectroscopic characterization to establish a definitive analytical profile.

-

In-depth biological evaluation, including screening for antifungal, antibacterial, and anticancer activities, to determine its specific IC₅₀ and MIC values.

-

Mechanistic studies to elucidate its precise mode of action and identify its cellular targets.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and expanding the arsenal of benzimidazole-based therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 11. isca.me [isca.me]

The Fundamental Chemistry of Substituted Benzimidazoles: A Technical Guide for Drug Discovery

Introduction: The benzimidazole scaffold, a bicyclic heterocycle comprising fused benzene and imidazole rings, represents a "privileged" structure in medicinal chemistry. Its structural analogy to endogenous purines allows it to readily interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Substituted benzimidazoles are integral components of numerous FDA-approved drugs and are a focal point of ongoing drug discovery efforts in oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide elucidates the core chemistry of substituted benzimidazoles, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, physicochemical properties, and mechanisms of action.

Chemical Properties and Reactivity

The chemical character of the benzimidazole ring is amphoteric. The pyrrolic -NH- group imparts weak acidity, while the pyridinic nitrogen atom provides a site for protonation, rendering the ring system weakly basic. This dual nature, along with the aromatic system, governs the reactivity of the benzimidazole core. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, while nucleophilic substitution is more common at the C2 position of the imidazole moiety, especially when activated by an electron-withdrawing group. The nitrogen atoms can be readily alkylated or acylated.

Synthesis of Substituted Benzimidazoles

The construction of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction). Modern synthetic advancements often employ microwave assistance or various catalysts to enhance reaction rates and yields.

Experimental Protocols

1. Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles:

-

Reaction: Condensation of o-phenylenediamine with a carboxylic acid.

-

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

-

Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

-

Stir the mixture until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

-

2. Weidenhagen Synthesis of 2-Substituted Benzimidazoles:

-

Reaction: Condensation of o-phenylenediamine with an aldehyde followed by oxidative cyclization.

-

Procedure:

-

Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) in a round-bottom flask.

-

Add the aldehyde (1.0 eq) and a catalyst/oxidant (e.g., p-TsOH, H₂O₂, or Na₂S₂O₅).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization.

-

3. Microwave-Assisted Synthesis:

-

Reaction: Accelerated condensation of o-phenylenediamine with a carboxylic acid or aldehyde.

-

Procedure:

-

In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).

-

After irradiation, cool the vessel to room temperature.

-

Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).

-

Purify the product by recrystallization.

-

Data Presentation

Table 1: Synthesis of 2-Substituted Benzimidazoles - Reaction Conditions and Yields

| Entry | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | NH₄Cl | CHCl₃ | 4 | 94 | [1] |

| 2 | 4-Methoxybenzaldehyde | NH₄Cl | CHCl₃ | 4 | 85 | [1] |

| 3 | 4-Methylbenzaldehyde | NH₄Cl | CHCl₃ | 4 | 88 | [1] |

| 4 | Formic Acid | None | None | 2 | 79 | [2] |

| 5 | Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 5 min | 99 | [3] |

| 6 | 4-Methylbenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 5 min | 98 | [3] |

| 7 | 4-Chlorobenzaldehyde | FeCl₃/Al₂O₃ | DMF | 1.5 | 92 | |

| 8 | 2-Methylbenzaldehyde | Boric Acid | Water | 0.5 | 95 | [4] |

Table 2: Physicochemical Properties of Selected Substituted Benzimidazoles

| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Phenyl-1H-benzimidazole | C₁₃H₁₀N₂ | 296 | 6.06 (bs, 1H, NH), 6.82 (d, 2H), 6.98 (d, 2H), 7.06 (t, 1H), 7.28 (m, 2H), 7.52 (m, 2H) | 112.76, 113.23, 129.46, 129.57, 129.74, 129.91, 131.88, 135.25, 137.48, 143.27 | [1][5] |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | C₁₄H₁₂N₂O | 285 | 3.70 (d, 3H, OCH₃), 6.12 (bs, 1H, NH), 6.94 (d, 2H), 6.98 (d, 2H), 7.20 (d, 2H), 7.58 (d, 2H) | 55.3, 110.1, 114.2, 118.8, 122.1, 122.8, 128.5, 135.9, 143.1, 151.9, 160.8 | [1][6] |

| 2-(4-Methylphenyl)-1H-benzimidazole | C₁₄H₁₂N₂ | 278 | 2.54 (d, 3H, CH₃), 6.06 (bs, 1H, NH), 6.84 (d, 2H), 6.96 (d, 2H), 7.18 (d, 2H), 7.58 (d, 2H) | 21.4, 110.0, 118.7, 122.0, 122.7, 127.3, 129.5, 135.9, 139.5, 143.2, 152.1 | [1][6] |

| Benzimidazole | C₇H₆N₂ | 169-172 | 5.24 (s, 1H, NH), 7.18-7.89 (m, 5H, Ar-CH) | 114.8, 122.9, 141.8 | [2] |

Table 3: Biological Activity of Selected Substituted Benzimidazoles

| Compound Class | Activity | Target/Organism | IC₅₀ / MIC (µM) | Reference |